1-[(Tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- The Boc group’s tert-butyl protons resonate as a singlet at δ 1.44 ppm.
- Piperidine ring protons exhibit multiplet signals between δ 2.50–3.20 ppm, with axial and equatorial protons distinguishable by coupling constants (J = 10–12 Hz).
- The 2-oxopropyl group’s methylene protons (CH₂CO) appear as a doublet at δ 2.68 ppm (J = 6.8 Hz), while the ketone carbonyl proton is absent due to deuteration.
- The carboxylic acid proton is observed as a broad singlet at δ 12.10 ppm in DMSO-d₆.
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
- Electrospray Ionization (ESI) : [M+H]⁺ peak at m/z 285.3, consistent with the molecular formula C₁₄H₂₃NO₅.
- Fragmentation patterns include loss of the Boc group (m/z 229.2) and cleavage of the 2-oxopropyl side chain (m/z 185.1).
Crystallographic Data and X-ray Diffraction Analysis
X-ray crystallography of closely related N-Boc-piperidine derivatives reveals monoclinic crystal systems with P2₁/c space groups. Key structural parameters include:
| Parameter | Value | Source |
|---|---|---|
| Bond length (C=O, Boc) | 1.21 Å | |
| Bond angle (N–C–O) | 123.5° | |
| Torsion angle (C4–C3–O) | 172.3° |
The carboxylic acid group forms intermolecular hydrogen bonds with adjacent molecules (O···H–O distances: 1.85–2.10 Å), creating a layered crystal lattice. The 2-oxopropyl group adopts an extended conformation, with its ketone oxygen participating in weak C–H···O interactions (2.45 Å).
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-10(16)9-14(11(17)18)5-7-15(8-6-14)12(19)20-13(2,3)4/h5-9H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHTXAUYDCFENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Boc Protection Protocol
The tert-butoxycarbonyl group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions. For example, 4-piperidinecarboxylic acid reacts with di-tert-butyl dicarbonate in a mixture of aqueous sodium hydroxide and tert-butanol to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in quantitative yield.
Reaction Conditions :
- Reagents : Di-tert-butyl dicarbonate (1.2 equiv), NaOH (1 M), tert-butanol.
- Temperature : 0°C to room temperature.
- Workup : Acidic quenching (10% HCl) precipitates the product.
This step is critical for preventing unwanted side reactions at the amine during subsequent modifications.
Strategies for Introducing the 2-Oxopropyl Group
Alkylation of the Piperidine Enolate
The 2-oxopropyl group can be introduced via alkylation of the enolate derived from the Boc-protected piperidine-4-carboxylic acid ester.
Stepwise Procedure :
- Esterification : Protect the carboxylic acid as a methyl or ethyl ester using thionyl chloride or Fischer esterification.
- Enolate Formation : Treat the ester with a strong base (e.g., LDA or NaHMDS) at low temperatures (−78°C).
- Alkylation : React the enolate with 3-bromo-2-oxopropane or an equivalent electrophile.
- Ester Hydrolysis : Convert the ester back to the carboxylic acid using aqueous NaOH or HCl.
Challenges :
Conjugate Addition to α,β-Unsaturated Esters
An alternative route involves Michael addition of a nucleophilic acetone equivalent to an α,β-unsaturated ester intermediate.
Example Protocol :
- Generate an α,β-unsaturated ester via dehydration of a β-hydroxy ester.
- Perform a conjugate addition using a cuprate reagent (e.g., Gilman reagent) derived from acetone.
- Deprotect the carboxylic acid.
Advantages :
- High stereocontrol achievable with chiral catalysts.
- Mitigates geminal substitution challenges by pre-forming the ketone.
Cyclization Approaches
Dieckmann Cyclization of Diesters
A diester precursor containing the 2-oxopropyl and Boc-protected amine moieties can undergo intramolecular cyclization to form the piperidine ring.
Synthetic Pathway :
- Prepare a diester derivative with the 2-oxopropyl group at the 4-position.
- Cyclize under basic conditions (e.g., NaOEt) via Dieckmann condensation.
- Hydrolyze the ester to the carboxylic acid.
Limitations :
Multicomponent Reactions (MCRs)
Ugi or Passerini reactions enable simultaneous introduction of the carboxylic acid, Boc group, and ketone.
Ugi Reaction Example :
- Combine Boc-protected amine, 2-oxopropanal, isocyanide, and carboxylic acid.
- Facilitate MCR to form the piperidine backbone.
Yield : 40–60% in model systems.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Enolate Alkylation | 50–70 | Direct introduction of 2-oxopropyl | Requires unstable electrophiles |
| Conjugate Addition | 60–75 | Stereochemical control | Multi-step synthesis |
| Dieckmann Cyclization | 30–50 | Atom economy | Limited substrate scope |
| Multicomponent | 40–60 | Rapid assembly | Low yields in complex systems |
Experimental Optimization and Case Studies
Case Study: EDC/HOBt-Mediated Coupling
In a related synthesis, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid was coupled with methyl 2-amino-3-hydroxybenzoate using EDC and HOBt, yielding 70% of the target amide. Adapting this protocol:
- Activate the carboxylic acid with EDC/HOBt.
- React with a 2-oxopropylamine derivative.
- Deprotect as needed.
Critical Parameters :
- Solvent : Dichloromethane or DMF.
- Temperature : 0°C to room temperature.
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed to form carboxylic acids or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid for Boc deprotection. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
1-[(Tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid exhibits several biological activities that make it a valuable compound in medicinal chemistry.
Antiviral Activity
Research indicates that derivatives of piperidine compounds can exhibit antiviral properties. For instance, compounds similar to this one have shown effectiveness as neuraminidase inhibitors, critical in treating viral infections like influenza.
Anti-inflammatory Effects
Piperidine derivatives have been studied for their ability to modulate inflammatory pathways. Some studies suggest that they can inhibit TNFα production in immune cells, indicating potential therapeutic avenues for inflammatory diseases.
Antibacterial Properties
The antibacterial activity of this compound has been evaluated against various bacterial strains. Preliminary results suggest that certain piperidine derivatives may be effective against Gram-positive bacteria, although further studies are required to establish the efficacy of this specific compound.
Applications in Drug Development
The structural characteristics of this compound make it a promising candidate for drug development:
Synthesis of Bioactive Molecules
The Boc group allows for the selective protection of amines during synthetic procedures, enabling the synthesis of complex molecules with biological activity. This property is particularly useful in the development of pharmaceuticals where amine functionality is critical .
Intermediate in Pharmaceutical Synthesis
This compound can serve as an intermediate in synthesizing more complex molecules, including those with anticoagulant properties like Eribaxaban, which targets factor Xa in the coagulation cascade .
Case Study 1: Antiviral Research
In a study exploring the antiviral effects of piperidine derivatives, researchers synthesized several compounds based on the structure of this compound. These compounds were tested against influenza virus strains and demonstrated significant inhibition of viral replication, highlighting the potential for developing new antiviral agents.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of piperidine derivatives. The compound was evaluated for its ability to reduce TNFα levels in cultured macrophages. Results indicated a dose-dependent decrease in TNFα production, suggesting its utility in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The Boc group provides stability and protection during chemical reactions, while the 2-oxopropyl group can participate in nucleophilic or electrophilic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of piperidine derivatives arises from variations in substituents at the 4-position. Below is a detailed comparison of 1-[(tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid with analogous compounds:
Structural and Functional Group Comparisons
Physical Properties and Solubility
- Target Compound: The ketone and carboxylic acid groups enhance polarity, improving solubility in polar solvents like DMSO or methanol.
- 4-Chlorophenyl Analog : Reduced solubility in water due to the hydrophobic aryl group; requires DCM or THF for reactions .
- Trifluoromethyl Analog : High lipophilicity (logP ~2.5) facilitates blood-brain barrier penetration in CNS drug candidates .
- Methoxymethyl Analog: Moderate solubility in ethanol and acetone due to the ether moiety .
Biological Activity
1-[(Tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid, identified by the CAS number 84358-13-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₁O₄ |
| Molecular Weight | 229.27 g/mol |
| CAS Number | 84358-13-4 |
| Purity | Not specified |
| Storage Conditions | Keep in a dark place, sealed in dry conditions at room temperature |
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. The compound is believed to act as a modulator of neurotransmitter systems, particularly affecting opioid receptors, which are crucial for pain management and sedation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Analgesic Activity : Similar to other piperidine derivatives, it may possess analgesic properties, potentially useful in pain management.
- CNS Effects : The compound may influence central nervous system (CNS) functions, leading to sedative effects.
- Toxicological Profile : According to PubChem, the compound is classified as harmful if swallowed and causes skin irritation, indicating a need for cautious handling .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit high binding affinity for opioid receptors. For instance, research on structurally related compounds has shown significant agonistic activity at the μ-opioid receptor, leading to potent analgesic effects .
In Vivo Studies
Animal studies have also been conducted to evaluate the efficacy and safety profile of related piperidine derivatives. These studies often highlight the compounds' rapid absorption and distribution across biological membranes, including the blood-brain barrier, which is critical for CNS activity .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
Q & A
Basic Research Questions
Q. What are the recommended synthesis steps for preparing 1-[(tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves sequential protection and functionalization of the piperidine core. Key steps include:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using Boc anhydride and a base like DMAP .
Introduction of the 2-Oxopropyl Group : Employ alkylation or Michael addition strategies at the 4-position of the piperidine ring.
Carboxylic Acid Functionalization : Oxidize or hydrolyze intermediates to install the carboxylic acid moiety, followed by purification via column chromatography .
- Analytical Validation : Confirm structural integrity using / NMR and LC-MS. Monitor purity (>95%) via HPLC with a C18 column and acetonitrile/water gradient .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Safety Measures :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid dust generation, and dispose of as hazardous waste .
- Storage : Store at 2–8°C in a desiccator to prevent hydrolysis. Avoid exposure to moisture or strong bases .
Q. How should researchers prepare stable stock solutions of this compound?
- Solubility Guidance :
- Primary Solvent : Dissolve in DMSO (10–50 mM) for biological assays. For synthetic applications, use THF or dichloromethane .
- Storage : Aliquot into single-use vials and store at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles to prevent degradation .
- In Situ Stability : Monitor via UV-Vis spectroscopy (λ~260 nm) for signs of Boc group cleavage or ketone oxidation .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
- Computational Workflow :
Reaction Path Screening : Use density functional theory (DFT) to model transition states and identify low-energy pathways for functional group transformations (e.g., ketone reduction) .
Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on reaction kinetics and selectivity .
Machine Learning : Train models on existing reaction data to predict optimal catalysts (e.g., Pd/C for hydrogenation) and temperatures .
- Experimental Validation : Cross-validate computational predictions with small-scale reactions (mg quantities) monitored by TLC or inline IR spectroscopy .
Q. What methodologies resolve discrepancies in degradation pathway data for this compound?
- Contradiction Analysis :
- Environmental Degradation : If conflicting hydrolysis rates are reported, conduct controlled pH studies (pH 3–10) with LC-MS/MS to track degradation products. Compare half-lives under UV light vs. dark conditions .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) with isotopic labeling (-Boc) to distinguish between hydrolysis byproducts and oxidative metabolites .
- Statistical Tools : Apply principal component analysis (PCA) to isolate variables (e.g., temperature, ionic strength) influencing degradation kinetics .
Q. How can the piperidine scaffold be derivatized to enhance biological activity while retaining stability?
- Derivatization Strategies :
Boc Deprotection : Remove the Boc group with TFA in DCM to expose the amine for subsequent coupling (e.g., amide bond formation with pharmacophores) .
Ketone Functionalization : Convert the 2-oxopropyl group to a hydrazone or oxime for targeted drug delivery .
Carboxylic Acid Modifications : Esterify with pro-drug moieties (e.g., pivaloyloxymethyl) to improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
